molecular formula C18H22O4 B1254072 6-Ketoestriol CAS No. 7323-86-6

6-Ketoestriol

Cat. No.: B1254072
CAS No.: 7323-86-6
M. Wt: 302.4 g/mol
InChI Key: PYFIDTBVOMQKDC-XCYHEEQWSA-N
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Description

6-Ketoestriol is a steroidal compound that belongs to the class of estrogens and derivatives. It is characterized by the presence of a 3-hydroxy group and an oxo group at position 6 on the estrane skeleton. The molecular formula of this compound is C18H22O4, and it has a molecular weight of 302.37 g/mol . This compound is a metabolite of estriol and is found in human urine .

Scientific Research Applications

6-Ketoestriol has several scientific research applications across various fields:

Safety and Hazards

The safety data sheet for 6-Ketoestriol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

6-Ketoestriol is involved in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has a functional parent, estriol, and a parent hydride, estrane . The interactions of this compound with these biomolecules are crucial for its role as a human urinary metabolite .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s presence in the cytoplasm, extracellular space, and membrane indicates its widespread impact on cell function . These effects are essential for maintaining cellular homeostasis and responding to physiological changes.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a 3-hydroxy steroid, 16α-hydroxy steroid, and 17β-hydroxy steroid . These interactions are vital for its role as a human urinary metabolite and its involvement in various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function are observed in both in vitro and in vivo studies. These temporal effects are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses are observed in these studies. Understanding these dosage effects is essential for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for its role as a human urinary metabolite and its involvement in various biochemical processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions are essential for its role in cellular processes and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct it to specific compartments or organelles. These localization patterns are crucial for its role in cellular processes and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Ketoestriol can be synthesized from estriol-3,16,17-triacetate. The synthetic route involves the oxidation of estriol-3,16,17-triacetate using chromium trioxide in acetic acid and water. The reaction is carried out at room temperature in the dark and open to the atmosphere. The reaction mixture is then extracted with ethyl ether, and the organic phase is washed with saturated aqueous sodium bicarbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial purposes. The use of chromium trioxide as an oxidizing agent and the extraction process with ethyl ether are key steps in the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Ketoestriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major product formed from the oxidation of estriol-3,16,17-triacetate is this compound. Reduction reactions can lead to the formation of various reduced derivatives of this compound, depending on the specific reducing agent used .

Comparison with Similar Compounds

    Estriol: A natural estrogen with a similar structure but lacking the oxo group at position 6.

    6-Ketoestradiol: Another estrogen derivative with a similar structure but differing in the position and number of hydroxyl groups.

    Estrone: A natural estrogen with a ketone group at position 17 instead of position 6.

Uniqueness: 6-Ketoestriol is unique due to the presence of the oxo group at position 6, which distinguishes it from other estrogens like estriol and estrone. This structural difference can influence its biological activity and interactions with estrogen receptors .

Properties

IUPAC Name

(8R,9S,13S,14S,16R,17R)-3,16,17-trihydroxy-13-methyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O4/c1-18-5-4-11-10-3-2-9(19)6-13(10)15(20)7-12(11)14(18)8-16(21)17(18)22/h2-3,6,11-12,14,16-17,19,21-22H,4-5,7-8H2,1H3/t11-,12-,14+,16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFIDTBVOMQKDC-XCYHEEQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CC(=O)C4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901317510
Record name 6-Ketoestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Ketoestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

7323-86-6
Record name 6-Ketoestriol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7323-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ketoestriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901317510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Ketoestriol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH3UHG2T3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 6-Ketoestriol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000530
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6-Ketoestriol in bladder cancer research?

A1: this compound has been identified as a potential biomarker for the early detection of bladder cancer, specifically non-muscle invasive bladder cancer (NMIBC). A study using liquid chromatography-high resolution mass spectrometry (LC-HRMS) based metabolomics found that this compound, along with other metabolites, showed predictive ability in distinguishing NMIBC patients from healthy controls. []

Q2: How is this compound used in immunoassays?

A2: this compound serves as a key component in developing highly specific antibodies for estriol. Researchers have successfully synthesized conjugates by linking this compound derivatives to carrier proteins like bovine serum albumin (BSA). These conjugates are then used as immunogens to elicit antibodies that specifically recognize estriol with high affinity. [, , ] This approach has been employed in developing both radioimmunoassays and enzyme-linked immunosorbent assays (ELISA) for the accurate quantification of estriol in various biological samples. [, ]

Q3: Can you explain the synthesis of this compound derivatives for creating specific antisera?

A3: Scientists have developed methods to synthesize this compound derivatives suitable for conjugation to carrier proteins. One method involves converting estriol to its 6-oxo derivative, this compound, followed by the introduction of a carboxymethyl oxime group at the C-6 position. This modification allows for stable linkage to carrier proteins like BSA. [, , ] The resulting conjugates, containing the this compound derivative, are crucial for generating antisera with high specificity towards estriol, enabling sensitive and accurate detection methods.

Q4: Are there different ways to link this compound to carrier proteins for antibody production?

A4: Yes, researchers have explored different linking strategies to attach this compound to carrier proteins. One approach involves incorporating a spacer arm between the this compound molecule and the carrier protein. For instance, a carboxyl spacer arm derived from bromoacetic acid can be introduced to this compound, facilitating its conjugation to the carrier protein. [] This spacer arm can influence the antigenicity of the conjugate, impacting the specificity and sensitivity of the resulting antibodies.

Q5: Has research investigated attaching glucose molecules to this compound?

A5: Yes, there have been studies focusing on attaching glucose molecules to specific positions on the this compound structure. These efforts aim to create estriol glucoside derivatives, which are useful in developing highly specific antisera for directly measuring estriol glucuronides. The attachment of glucose at either the 3- or 16- position on the this compound molecule, coupled with the introduction of a carboxyl group, allows for conjugation to carrier proteins and subsequent antibody production. This approach is valuable in studying the metabolism and excretion of estriol in various physiological and pathological conditions. []

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